molecular formula C10H6BrF3 B14772043 4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene

4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene

Cat. No.: B14772043
M. Wt: 263.05 g/mol
InChI Key: BYRXJQWMRCETKC-UHFFFAOYSA-N
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Description

4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene is an organic compound that features a bromine atom, a trifluoromethyl group, and a prop-2-yn-1-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the following steps:

    Bromination: Starting with 1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene, bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Alkylation: Another method involves the alkylation of 4-bromo-2-(trifluoromethyl)benzene with propargyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene can undergo various types of reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent.

    Sonogashira Coupling: Palladium catalysts and copper(I) iodide are commonly used along with a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.

    Coupling Products: Products from coupling reactions can include various alkynes and alkenes.

    Oxidation and Reduction Products: Products can include alcohols, ketones, or alkanes.

Scientific Research Applications

4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Medicinal Chemistry: It may be explored for its potential biological activity and as a precursor for drug development.

    Chemical Biology: The compound can be used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form various bonds and functional groups. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(trifluoromethyl)benzene: Lacks the prop-2-yn-1-yl group, making it less versatile in coupling reactions.

    1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene: Lacks the bromine atom, reducing its reactivity in substitution reactions.

    4-Bromo-1-(prop-2-yn-1-yl)benzene: Lacks the trifluoromethyl group, which affects its electronic properties and reactivity.

Uniqueness

4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene is unique due to the presence of both a bromine atom and a trifluoromethyl group, which enhance its reactivity and versatility in various chemical reactions. The prop-2-yn-1-yl group further adds to its utility in coupling reactions, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C10H6BrF3

Molecular Weight

263.05 g/mol

IUPAC Name

4-bromo-1-prop-2-ynyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C10H6BrF3/c1-2-3-7-4-5-8(11)6-9(7)10(12,13)14/h1,4-6H,3H2

InChI Key

BYRXJQWMRCETKC-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=C(C=C(C=C1)Br)C(F)(F)F

Origin of Product

United States

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